Cas no 149771-11-9 (5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester)

5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl substitution contributes to structural diversity. The ethyl ester moiety improves solubility and facilitates further synthetic modifications. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its well-defined structure and functional groups make it suitable for structure-activity relationship (SAR) studies. High purity and consistent synthesis ensure reliability for research applications.
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester structure
149771-11-9 structure
Product Name:5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester
CAS No:149771-11-9
MF:C14H11F3N2O2
MW:296.244553804398
CID:3787263
PubChem ID:3522145
Update Time:2025-05-19

5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester
    • BUTTPARK 86\18-09
    • ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
    • ETHYL 2-PHENYL-4-(TRIFLUOROMETHYL)-5-PYRIMIDINECARBOXYLATE
    • SR-01000307251-1
    • OCELIATZYRALPP-UHFFFAOYSA-N
    • CHEMBL1700589
    • Ethyl2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
    • MLS000720738
    • AKOS005097019
    • 5W-1085
    • HMS2726P03
    • SMR000336734
    • SR-01000307251
    • 149771-11-9
    • Inchi: 1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3
    • InChI Key: OCELIATZYRALPP-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)OCC)=CN=C(C2C=CC=CC=2)N=1)(F)F

Computed Properties

  • Exact Mass: 296.07726208Da
  • Monoisotopic Mass: 296.07726208Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 52.1Ų

5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester Pricemore >>

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5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester Related Literature

Additional information on 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester

5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester (CAS No. 149771-11-9): A Comprehensive Overview

5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester, identified by its CAS number 149771-11-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in many bioactive molecules. The presence of a phenyl group at the 2-position and a trifluoromethyl group at the 4-position, along with an ethyl ester functionality at the carboxyl position, endows this molecule with unique chemical and biological properties that make it of considerable interest in drug discovery and development.

The ethyl ester derivative of 5-pyrimidinecarboxylic acid is particularly noteworthy due to its potential as a pharmacophore in the design of novel therapeutic agents. The trifluoromethyl group is a well-documented moiety that enhances metabolic stability and binding affinity in drug molecules. Its electron-withdrawing nature increases the lipophilicity of the compound, which can be advantageous for membrane permeability and target interaction. In contrast, the phenyl group contributes to steric hindrance and electronic modulation, further influencing the compound's interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such multifunctional scaffolds in medicinal chemistry. The structural features of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester make it a promising candidate for further exploration in various therapeutic areas. For instance, pyrimidine derivatives have been extensively studied for their roles in antiviral, anticancer, and anti-inflammatory applications. The specific modifications present in this compound may confer selective activity against certain disease pathways while minimizing side effects.

In the context of oncology research, pyrimidine-based compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The trifluoromethyl group's ability to enhance binding affinity has been exploited in designing molecules that target enzymes like tyrosine kinases and proteases. Preliminary studies suggest that derivatives of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester may exhibit inhibitory activity against these enzymes, potentially leading to new therapeutic strategies for cancer treatment.

Moreover, the ethyl ester functionality can be hydrolyzed under physiological conditions to release the corresponding free carboxylic acid. This transformation can be exploited to modulate the pharmacokinetic properties of the compound, such as its solubility and bioavailability. Such flexibility in chemical structure allows medicinal chemists to fine-tune the properties of drug candidates to optimize their efficacy and safety profiles.

The synthesis of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps typically include condensation reactions to form the pyrimidine core, followed by functionalization at the 2- and 4-positions with appropriate substituents. The introduction of the trifluoromethyl group often requires specialized reagents or catalytic systems to ensure high yield and selectivity. Advances in green chemistry have also influenced these synthetic routes, emphasizing sustainable practices and minimal waste generation.

From a computational biology perspective, virtual screening methods have been employed to identify potential binding interactions between 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester and biological targets. These studies leverage high-throughput docking algorithms to predict how the compound might interact with proteins or nucleic acids involved in disease pathways. Such computational approaches accelerate the drug discovery process by narrowing down candidates for experimental validation.

The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated interactions with enzymes and receptors relevant to neurological disorders such as Alzheimer's disease. The unique combination of structural features may disrupt pathological processes associated with these conditions by modulating key signaling pathways.

Future research directions may explore derivatization strategies to enhance the therapeutic potential of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester. For example, replacing the ethyl ester with other leaving groups could alter metabolic clearance rates or improve tissue distribution. Additionally, exploring analogs with different substitution patterns may uncover novel mechanisms of action or expand its therapeutic spectrum.

The role of this compound underscores the dynamic interplay between organic synthesis, computational modeling, and biological evaluation in modern drug development. Its structural complexity offers opportunities for innovation across multiple disciplines within pharmaceutical science. As research continues to uncover new applications for pyrimidine derivatives like 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, ethyl ester, its significance as a chemical entity is poised to grow.

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